N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered interest in various scientific fields. Its molecular formula is , and it has a molecular weight of 369.4 g/mol. This compound is classified as an oxadiazole derivative, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves several steps:
These methods require precise control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can be represented using various notations:
InChI=1S/C18H15N3O4/c1-26-13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(25-18)12-4-7-14-15(9-12)24-10-23
This representation highlights the connectivity of atoms within the molecule.
The compound features a benzo[d][1,3]dioxole ring fused with an oxadiazole ring and an acetamide side chain. The presence of multiple aromatic systems contributes to its stability and potential biological activity .
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide largely depends on its interactions at the molecular level with biological targets. It is hypothesized that:
Quantitative data on its efficacy and potency against specific targets remains an area for further investigation through biological assays .
The physical and chemical properties of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 369.4 g/mol |
Purity | Typically ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications .
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide has potential applications in:
Continued research into this compound may reveal additional therapeutic uses and enhance our understanding of its biological implications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: